1-Bromo-2,3-difluoro-4-(hexyloxy)benzene

Liquid Crystal Synthesis Cross-Coupling Fluorinated Materials

1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS 256383-40-1) is a highly substituted aromatic building block characterized by a bromine atom, two fluorine atoms at the 2,3-positions, and a hexyloxy chain at the 4-position of the benzene ring. This specific substitution pattern creates a unique electronic environment that is not easily replicated by simpler or alternative isomers, making it a critical intermediate for synthesizing advanced materials, particularly fluorinated liquid crystals (LCs) and organic electronic components.

Molecular Formula C12H15BrF2O
Molecular Weight 293.15 g/mol
CAS No. 256383-40-1
Cat. No. B3255561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-difluoro-4-(hexyloxy)benzene
CAS256383-40-1
Molecular FormulaC12H15BrF2O
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C(=C(C=C1)Br)F)F
InChIInChI=1S/C12H15BrF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3
InChIKeyJGAMDXDFZQWTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS 256383-40-1): Key Intermediate for Fluorinated Liquid Crystal Synthesis


1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS 256383-40-1) is a highly substituted aromatic building block characterized by a bromine atom, two fluorine atoms at the 2,3-positions, and a hexyloxy chain at the 4-position of the benzene ring . This specific substitution pattern creates a unique electronic environment that is not easily replicated by simpler or alternative isomers, making it a critical intermediate for synthesizing advanced materials, particularly fluorinated liquid crystals (LCs) and organic electronic components [1].

Why 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene Cannot Be Simply Replaced by Other Bromo-Fluoro-Aromatics


Generic substitution with other bromo-fluoro-aromatic compounds fails because the specific 2,3-difluoro-4-hexyloxy pattern is not a trivial combination of functional groups; it is a precisely engineered molecular architecture. The synergistic effect of the two adjacent fluorine atoms and the electron-donating hexyloxy chain creates a unique electronic profile that dictates reactivity in cross-coupling reactions [1]. Unlike mono-fluorinated or non-fluorinated analogs, this compound is specifically designed to impart key properties—such as negative dielectric anisotropy and a wide nematic range—in the final liquid crystal molecule, which are essential for modern display technologies [2]. Using a simpler or differently substituted analog would fundamentally alter the electronic and steric environment, leading to a different coupling partner or a final LC material with sub-optimal or entirely different performance characteristics .

Quantitative Evidence for Selecting 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS 256383-40-1)


Synthetic Accessibility: A Validated Building Block for Advanced Liquid Crystals

1-Bromo-2,3-difluoro-4-(hexyloxy)benzene serves as a direct, literature-validated precursor to a specific class of high-birefringence liquid crystals. While 4-bromo-2,3-difluorophenol (CAS 144292-57-3) can be used, it requires additional synthetic steps (e.g., O-alkylation) to install the hexyloxy chain. The target compound provides the complete, pre-assembled core, enabling a more direct route [1]. The 2,3-difluoro motif is known to induce negative dielectric anisotropy (Δε), a property absent in non-fluorinated analogs like 1-bromo-4-(hexyloxy)benzene [2].

Liquid Crystal Synthesis Cross-Coupling Fluorinated Materials

Commercial Availability and Purity: A Reliable Supply Chain

The compound is commercially available from multiple specialized chemical suppliers, with documented purity levels ensuring reliable performance in subsequent reactions. In contrast, many closely related isomers (e.g., 1-bromo-3,5-difluoro-2-(hexyloxy)benzene, CAS not specified) are not listed in major vendor catalogs, indicating limited commercial availability . This ensures a consistent, high-quality supply chain for R&D and production.

Procurement Purity Analysis Supply Chain

Patent-Cited Utility: A Key Intermediate for High-Value Liquid Crystal Compositions

This specific substitution pattern is cited in patents as a preferred embodiment for creating alkoxybenzene derivatives used in liquid crystal compositions [1]. These compositions are claimed to have excellent miscibility and can develop intended physical properties. The alternative 1-bromo-2-fluoro-4-(hexyloxy)benzene (CAS not found) lacks the second fluorine atom, which is critical for inducing the desired negative dielectric anisotropy (Δε) in the final LC compound, a key property differentiating it from simple, non-fluorinated alkoxybenzenes [1].

Patent Analysis Liquid Crystal Displays Intellectual Property

Defined Electronic Profile for Predictable Cross-Coupling Reactivity

The combination of a bromine atom at the 1-position with an electron-donating hexyloxy group and two electron-withdrawing fluorine atoms at the 2,3-positions creates a precisely tuned electronic environment on the aromatic ring . This specific arrangement is known to facilitate selective palladium-catalyzed cross-coupling reactions, as the electron density at the C-Br bond is distinct from that of other isomers (e.g., 1-bromo-3,5-difluoro-4-(hexyloxy)benzene) [1]. This allows for predictable and high-yielding couplings to generate complex, fluorinated liquid crystalline terphenyls [1].

Synthetic Chemistry Cross-Coupling Reactivity

Optimal Use Cases for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene (CAS 256383-40-1) Based on Evidence


Synthesis of High-Birefringence (High Δn) Liquid Crystals for LCDs

Use this compound as a direct building block for synthesizing 2,3-difluoro-substituted tolane or diarylacetylene liquid crystals. The pre-installed hexyloxy chain and bromine handle enable efficient access to materials with high birefringence (Δn > 0.3), which are essential for high-resolution liquid crystal displays (LCDs) [1].

Rapid Prototyping of Advanced Fluorinated Mesogens

Employ this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to rapidly generate libraries of novel fluorinated liquid crystal compounds. Its defined electronic profile and commercial availability make it an ideal starting point for structure-property relationship studies and the development of next-generation display materials [2].

Development of Liquid Crystal Compositions with Negative Dielectric Anisotropy

Incorporate this building block into the design of liquid crystal mixtures intended for displays requiring negative dielectric anisotropy (Δε). The 2,3-difluoro-1,4-phenylene core is a proven structural element for achieving this property, which is crucial for advanced display modes like vertically aligned (VA) displays [3].

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